3-[[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methyl]-1-hydroxy-1-methylurea
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Overview
Description
- PAF and LTs (leukotrienes) play crucial roles in inflammation and allergic responses.
- LDP-392 has been identified as 17.9-fold more potent than zileuton (a 5-LO inhibitor) and equally potent as MK 287 (a PAF receptor antagonist) in relevant assays .
LDP-392: is a novel compound with dual properties: it acts as a and a .
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for LDP-392 are not readily available in the literature.
- Further research would be needed to uncover these details.
Chemical Reactions Analysis
- LDP-392 likely undergoes various reactions due to its dual properties.
- Common reactions may include oxidation, reduction, and substitution.
- Specific reagents and conditions would depend on the desired transformation.
- Major products formed from these reactions remain to be elucidated.
Scientific Research Applications
- LDP-392’s applications span multiple fields:
Chemistry: Potential use as a tool compound for studying PAF receptors and 5-LO pathways.
Biology: Investigation of its impact on inflammation and immune responses.
Medicine: Exploration of its therapeutic potential in conditions related to PAF and LTs.
Industry: Possible applications in drug development or as a research tool.
Mechanism of Action
- LDP-392’s dual effects arise from its ability to antagonize PAF receptors and inhibit 5-LO.
- Molecular targets include PAF receptors and enzymes involved in LT synthesis.
- Pathways affected likely intersect with inflammation and lipid metabolism.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available data.
- Further research could identify related molecules for comparison.
Properties
Molecular Formula |
C31H37ClN2O8S |
---|---|
Molecular Weight |
633.2 g/mol |
IUPAC Name |
3-[[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methyl]-1-hydroxy-1-methylurea |
InChI |
InChI=1S/C31H37ClN2O8S/c1-34(36)31(35)33-18-21-14-19(15-26(37-2)29(21)41-12-13-43-23-8-6-22(32)7-9-23)24-10-11-25(42-24)20-16-27(38-3)30(40-5)28(17-20)39-4/h6-9,14-17,24-25,36H,10-13,18H2,1-5H3,(H,33,35)/t24-,25-/m0/s1 |
InChI Key |
LZVBMKDVEPGGFK-DQEYMECFSA-N |
Isomeric SMILES |
CN(C(=O)NCC1=C(C(=CC(=C1)[C@@H]2CC[C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC)OC)OCCSC4=CC=C(C=C4)Cl)O |
Canonical SMILES |
CN(C(=O)NCC1=C(C(=CC(=C1)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC)OCCSC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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